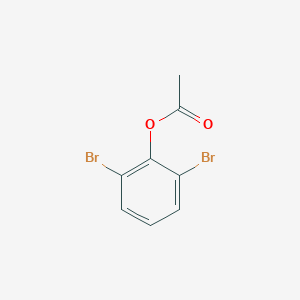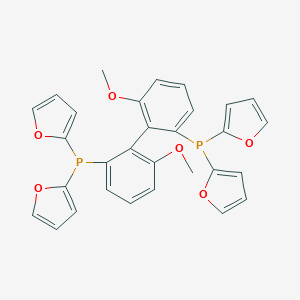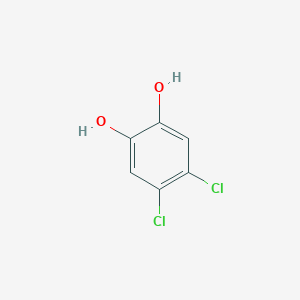
2,6-Dibromophenol acetate
描述
2,6-Dibromophenol acetate is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 6 positions, and an acetate group is attached to the hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromophenol acetate typically involves the bromination of phenol followed by acetylation. One common method is as follows:
Bromination of Phenol: Phenol is reacted with N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane and a base such as diisopropylamine.
Acetylation: The 2,6-dibromophenol is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 2,6-Dibromophenol acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed to yield 2,6-dibromophenol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted phenols.
Hydrolysis: Formation of 2,6-dibromophenol.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dehalogenated phenols.
科学研究应用
2,6-Dibromophenol acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Industrial Chemistry: Utilized in the production of flame retardants and other specialty chemicals
作用机制
The mechanism of action of 2,6-dibromophenol acetate involves its interaction with biological molecules, primarily through its bromine atoms and acetate group. The bromine atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing 2,6-dibromophenol, which can further interact with cellular components.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, affecting their structure and function.
Cellular Pathways: It may influence cellular pathways related to oxidative stress and signal transduction.
相似化合物的比较
2,4,6-Tribromophenol: Another brominated phenol with three bromine atoms.
2,6-Dibromophenol: The parent compound without the acetate group.
2,6-Dichlorophenol Acetate: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 2,6-Dibromophenol acetate is unique due to its specific substitution pattern and the presence of the acetate group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
(2,6-dibromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMDWCAAWUBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182432 | |
| Record name | Phenol, 2,6-dibromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-72-2 | |
| Record name | 2,6-Dibromophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28165-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,6-dibromo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-dibromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















